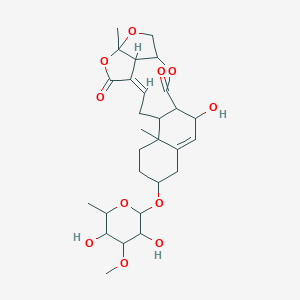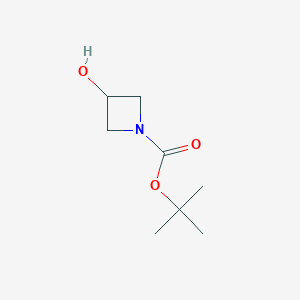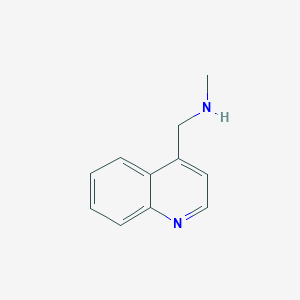
N-methyl-1-quinolin-4-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-quinolin-4-ylmethanamine is a compound related to the quinoline family, which is known for its potential applications in medicinal chemistry and material science. The quinoline moiety is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. Compounds containing the quinoline structure often exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in various studies. For instance, a compound closely related to N-methyl-1-quinolin-4-ylmethanamine, N-methyl-N-((2-(p-tolyl)quinolin-4-yl)methyl)aniline, was synthesized via palladium-catalyzed intramolecular hydroarylation . This method represents a strategy that could potentially be applied to the synthesis of N-methyl-1-quinolin-4-ylmethanamine, suggesting that palladium-catalyzed reactions may be a viable pathway for its production.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and is often characterized using techniques such as X-ray crystallography. For example, the crystal structure of a quinoline-derived Schiff base was determined, revealing a distorted tetrahedral coordination geometry around the central metal atom . Although not directly related to N-methyl-1-quinolin-4-ylmethanamine, this study provides insight into the potential geometries and structural features that might be expected for similar quinoline compounds.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, forming complexes with metal ions or undergoing cycloaddition reactions. For instance, N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides were synthesized and shown to form coordinate bonds with metal ions such as Mn(II) and Fe(II) . Additionally, a novel compound, methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, was synthesized by a cycloaddition reaction of a quinolin-2-ylmethyl derivative with methyl propiolate . These studies demonstrate the reactivity of quinoline derivatives in forming new compounds and complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents and structural modifications. For example, the crystal data for a quinoline-derived compound showed a triclinic system with specific space group parameters, indicating the detailed crystalline structure of such compounds . Moreover, the synthesis of quinolin-4-ylmethoxychromen-2- and -4-ones under solvent-free conditions highlighted the potential for high yields and functional group tolerance in reactions involving quinoline derivatives . These properties are essential for understanding the behavior and potential applications of N-methyl-1-quinolin-4-ylmethanamine in various fields.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Chemical Synthesis N-methyl-1-quinolin-4-ylmethanamine derivatives have been explored for their utility in catalytic applications and chemical synthesis. The compound's derivatives, such as quinolin-8-ylmethanamine, have been efficiently synthesized through rhodium(III)-catalyzed intermolecular amidation with azides via C(sp³)-H functionalization, revealing its significance in the construction of complex organic molecules without the need for external oxidants (Wang et al., 2014). Similar catalytic approaches have been applied using copper and ruthenium catalysts, demonstrating the compound's adaptability in facilitating C-H amidation reactions (Zhang et al., 2016); (Liu et al., 2015).
Pharmacological and Biological Studies Several studies have investigated the pharmacological potential of N-methyl-1-quinolin-4-ylmethanamine derivatives. Research has explored the cytotoxic evaluation of quinolin-8-ylmethanamine derivatives against cancer cell lines, highlighting the compound's potential in developing anticancer agents (Jeong et al., 2017). Additionally, the compound has been utilized in the synthesis of fluorescent chemosensors for metal ions, demonstrating its versatility in creating tools for biological and chemical analysis (Li et al., 2014).
Novel Synthetic Methods Research has also focused on developing novel synthetic methods using N-methyl-1-quinolin-4-ylmethanamine derivatives as key intermediates. These studies have led to the synthesis of complex organic structures, showcasing the compound's utility in organic synthesis and drug discovery (Walz & Sundberg, 2000).
Eigenschaften
IUPAC Name |
N-methyl-1-quinolin-4-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7,12H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGQONRIUNAXSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429039 |
Source


|
| Record name | N-methyl-1-quinolin-4-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-quinolin-4-ylmethanamine | |
CAS RN |
157610-83-8 |
Source


|
| Record name | N-methyl-1-quinolin-4-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(quinolin-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)
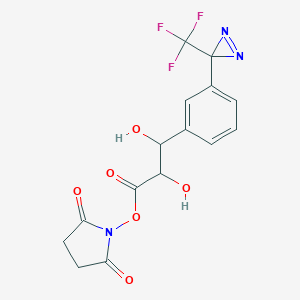
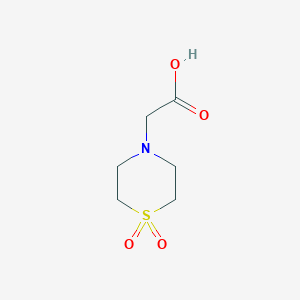
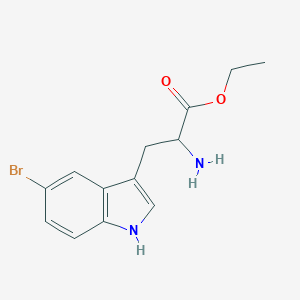
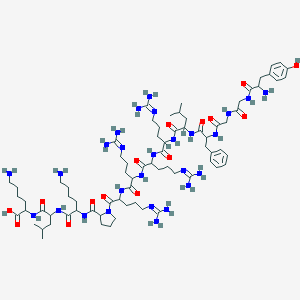
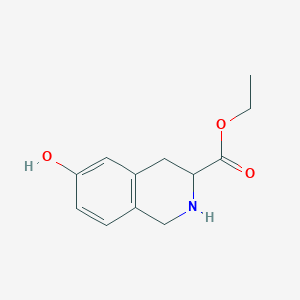
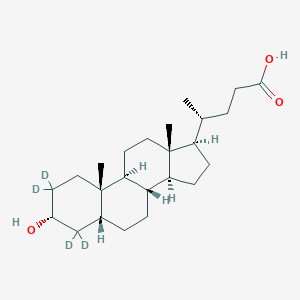
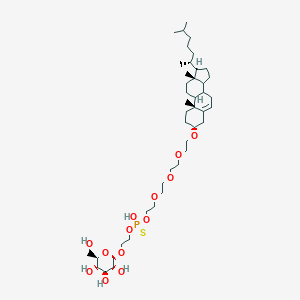
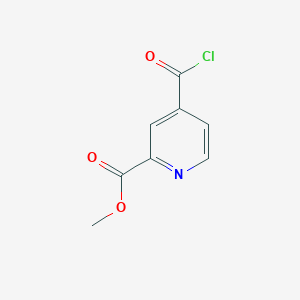
![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
